![molecular formula C15H13FN2O2S2 B12117000 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-38-2](/img/structure/B12117000.png)
5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidin-4-one core structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Fluorphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet:
Bildung des Thieno[2,3-d]pyrimidin-4-on-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der 4-Fluorphenylgruppe: Dies kann durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Heck-Reaktion, erreicht werden.
Anlagerung der 2-Methoxyethylgruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen beinhalten.
Einbau der Sulfanyl-Gruppe: Dies erfolgt typischerweise durch Thiolierungsreaktionen unter Verwendung von Thiolreagenzien.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Prozesse, um die Anforderungen der Industrie zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Katalytische Hydrierung oder Metallhydride wie Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und -hemmung zu untersuchen, insbesondere solche, die schwefelhaltige Verbindungen betreffen.
Medizin
In der pharmazeutischen Chemie wird 5-(4-Fluorphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, auf sein Potenzial als Antikrebsmittel, entzündungshemmendes Medikament oder antimikrobielles Mittel untersucht.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. verbesserter Leitfähigkeit oder Stabilität, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Fluorphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Sulfanyl-Gruppe kann kovalente Bindungen mit Thiolgruppen in Proteinen eingehen, was zu einer Hemmung oder Modifikation der Enzymaktivität führt. Die Fluorphenylgruppe kann die Bindungsaffinität zu hydrophoben Taschen in Proteinen verbessern, während die Methoxyethylgruppe die Löslichkeit und Bioverfügbarkeit verbessern kann.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The fluorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the methoxyethyl group can improve solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Chlorphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on
- 5-(4-Bromphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on
- 5-(4-Methylphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on
Einzigartigkeit
Das Vorhandensein des Fluoratoms in 5-(4-Fluorphenyl)-3-(2-Methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-on verleiht einzigartige Eigenschaften wie erhöhte metabolische Stabilität und verbesserte Bindungsaffinität zu bestimmten biologischen Zielen im Vergleich zu seinen Chloro-, Bromo- oder Methylanalogen. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
743452-38-2 |
|---|---|
Molekularformel |
C15H13FN2O2S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN2O2S2/c1-20-7-6-18-14(19)12-11(8-22-13(12)17-15(18)21)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,21) |
InChI-Schlüssel |
SPOQUKDVEPJHSG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


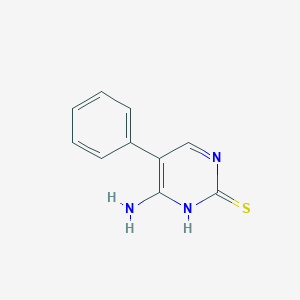

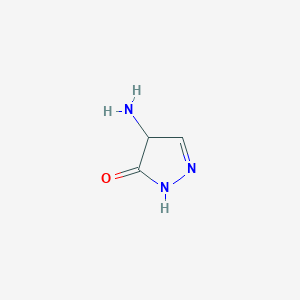
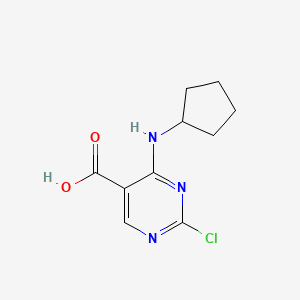
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
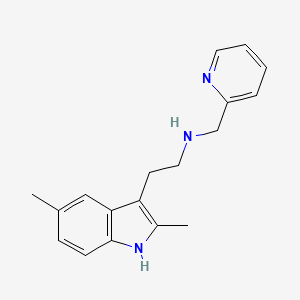
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)
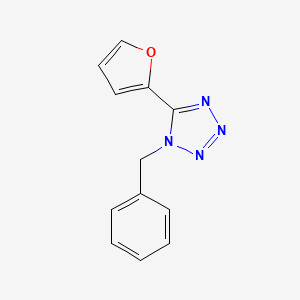
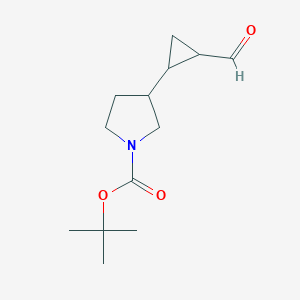
![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)


![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)
